1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a difluoromethoxy group, a fluorine atom, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1-bromo-3-difluoromethoxy-4-fluorobenzene using nitric acid and sulfuric acid under controlled temperature conditions. Another approach is the halogenation of 1-bromo-3-difluoromethoxy-4-fluorobenzene using bromine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug discovery research.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:
1-Bromo-4-fluorobenzene: Lacks the difluoromethoxy and nitro groups.
1-Bromo-3-difluoromethoxybenzene: Lacks the fluorine and nitro groups.
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the difluoromethoxy group.
Properties
IUPAC Name |
5-bromo-1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFQXSOISVQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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